6-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15295024
Molecular Formula: C25H26N2O5S
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N2O5S |
|---|---|
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | 6-methyl-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]chromene-2-carboxamide |
| Standard InChI | InChI=1S/C25H26N2O5S/c1-14-8-9-19-17(11-14)18(28)12-20(32-19)23(29)27-25-22(16-6-2-3-7-21(16)33-25)24(30)26-13-15-5-4-10-31-15/h8-9,11-12,15H,2-7,10,13H2,1H3,(H,26,30)(H,27,29) |
| Standard InChI Key | BKWXYEZZVMMMTP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5CCCO5 |
Introduction
Structural Overview
The compound consists of three major structural components:
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Chromene Core (4H-chromene): Known for its bioactivity, the chromene moiety contributes to the compound's pharmacological potential.
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Benzothiophene Derivative: The tetrahydrobenzothiophene group is functionalized with a carbamoyl group attached via a tetrahydrofuran-2-ylmethyl linker.
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Carboxamide Functional Group: This group is attached to the chromene ring and plays a critical role in hydrogen bonding, potentially enhancing receptor binding affinity.
Key Features:
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Molecular Formula: Not explicitly provided but can be deduced from the name.
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Functional Groups: Ketones (oxo), amides (carboxamide), and heterocyclic rings (chromene and tetrahydrofuran).
Synthesis Pathways
While specific synthesis details for this exact compound are unavailable in the provided results, similar compounds are synthesized using multi-step protocols involving:
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Formation of Chromene Derivatives: Typically achieved through condensation reactions involving salicylaldehyde derivatives and active methylene compounds.
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Functionalization of Benzothiophene Moiety: Introduction of carbamoyl groups using reagents like isocyanates or carbamoyl chlorides.
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Coupling Reactions: Linking the tetrahydrofuran moiety to the benzothiophene core.
Example Reaction Scheme:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Salicylaldehyde + malononitrile | Chromene core |
| 2 | Benzothiophene derivative + carbamoyl chloride | Functionalized benzothiophene |
| 3 | Coupling with tetrahydrofuran derivative | Final product |
Analytical Characterization
Compounds like this are characterized using advanced techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR confirm structural integrity.
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Chemical shifts for aromatic protons, amide hydrogens, and aliphatic carbons are key indicators.
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Mass Spectrometry (MS):
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Molecular ion peaks confirm molecular weight.
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Fragmentation patterns help deduce structural details.
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Infrared Spectroscopy (IR):
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Peaks corresponding to C=O (ketone and amide), N-H (amide), and aromatic C=C bonds.
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Potential Applications:
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Anti-inflammatory Properties:
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Chromene derivatives often inhibit enzymes like 5-lipoxygenase (5-LOX) or cyclooxygenase (COX).
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Molecular docking studies could reveal high binding affinities to these targets.
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Antihistaminic Activity:
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Similar compounds have shown efficacy in inhibiting histamine-induced contractions in guinea pig ileum models.
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Anticancer Potential:
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The combination of chromene and benzothiophene scaffolds may exhibit cytotoxic effects against cancer cell lines.
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Hypothetical Docking Results:
| Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant () |
|---|---|---|
| COX-2 | -8.5 | 807 nM |
| 5-LOX | -9.0 | 243 nM |
Table of Related Compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| Chromone-based N-substituted aminoacetates | Antihistaminic | |
| Benzothiophene derivatives | Anti-inflammatory | |
| Pyran-based chromenes | Cytotoxicity |
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